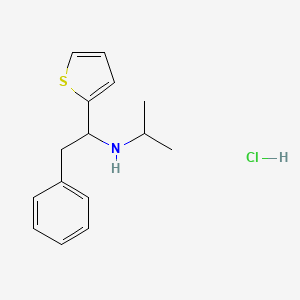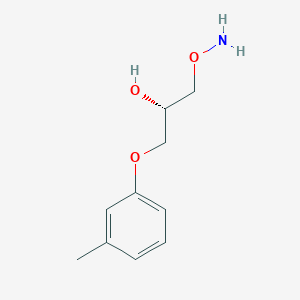
(2S)-1-aminooxy-3-(3-methylphenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-aminooxy-3-(3-methylphenoxy)propan-2-ol is a chemical compound that belongs to the class of aminooxy alcohols. This compound is characterized by the presence of an aminooxy group (-ONH2) and a phenoxy group (-OPh) attached to a propanol backbone. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-aminooxy-3-(3-methylphenoxy)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylphenol and (S)-epichlorohydrin.
Formation of Epoxide: The reaction of 3-methylphenol with (S)-epichlorohydrin under basic conditions leads to the formation of an epoxide intermediate.
Aminooxy Group Introduction: The epoxide intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to introduce the aminooxy group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-aminooxy-3-(3-methylphenoxy)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-1-aminooxy-3-(3-methylphenoxy)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S)-1-aminooxy-3-(3-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The phenoxy group may contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-1-aminooxy-3-(4-methylphenoxy)propan-2-ol: Similar structure with a different position of the methyl group on the phenoxy ring.
(2S)-1-aminooxy-3-(3-chlorophenoxy)propan-2-ol: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
(2S)-1-aminooxy-3-(3-methylphenoxy)propan-2-ol is unique due to the specific arrangement of its functional groups and stereochemistry, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C10H15NO3 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
(2S)-1-aminooxy-3-(3-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C10H15NO3/c1-8-3-2-4-10(5-8)13-6-9(12)7-14-11/h2-5,9,12H,6-7,11H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
UPMOUDNNCCWFEP-VIFPVBQESA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)OC[C@@H](CON)O |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(CON)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3aR,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-yl] methanesulfonate](/img/structure/B13800678.png)
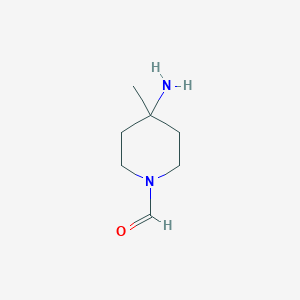
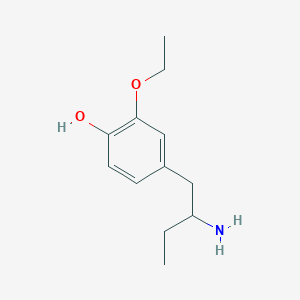
![(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh](/img/structure/B13800702.png)

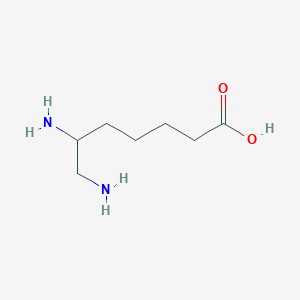
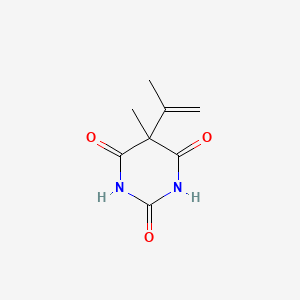
![3-[2-(Pyridin-4-yl)ethyl]pyridine](/img/structure/B13800722.png)
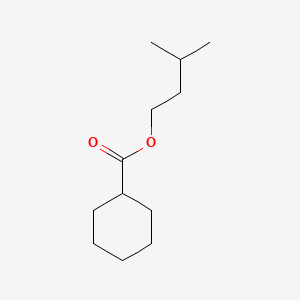
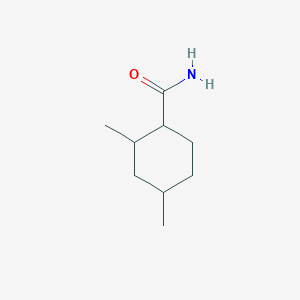
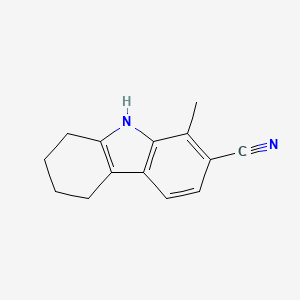
![(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester](/img/structure/B13800747.png)
